Magnesiumbromidehexahydrate

Description

Overview of Research Significance and Scope

The significance of magnesium bromide hexahydrate in research is multifaceted, with applications spanning various scientific and industrial domains. It is recognized for its role as a flame retardant, particularly for materials like cotton fabric. researchgate.netakjournals.com In the realm of chemical synthesis, it functions as a catalyst. dataintelo.com The pharmaceutical industry also utilizes magnesium bromide hexahydrate in the synthesis of certain drug products. chemicalbook.comdataintelo.com

Furthermore, its properties are leveraged in the oil and gas industry, where it is a component of high-density completion fluids used during well interventions. researchgate.netasme.org Research also extends to its use in water treatment processes. dataintelo.com The academic inquiry into magnesium bromide hexahydrate often involves detailed studies of its crystal structure, thermal decomposition, and behavior in various solvent systems.

Historical Context of Magnesium Bromide Hydrate (B1144303) Studies

The study of magnesium bromide hydrates has a notable history in chemical literature. The crystal structure of magnesium bromide hexahydrate was first determined decades ago, with foundational work establishing it as isomorphous with magnesium chloride hexahydrate. iucr.org Early investigations also focused on the dehydration process of magnesium bromide hexahydrate, identifying the formation of lower hydrates (tetrahydrate, dihydrate, and monohydrate) at specific temperature ranges. researchgate.net

While the structure of the hexahydrate was elucidated early on, the crystal structures of its lower hydrates were not reported until much later. researchgate.net X-ray crystallography has been instrumental in confirming the existence and structure of various hydrates, including the nonahydrate, and dispelling earlier claims of a decahydrate (B1171855) form. wikipedia.orgresearchgate.net

Methodological Approaches in Contemporary Investigations

Modern research on magnesium bromide hexahydrate employs a range of sophisticated analytical techniques to characterize its properties and behavior in detail.

Crystallographic and Spectroscopic Analysis:

X-ray diffraction (XRD) is a primary tool for studying the crystal structure of magnesium bromide hexahydrate and its various hydrated forms. researchgate.netakjournals.com It allows for the precise determination of unit cell dimensions and the arrangement of atoms within the crystal lattice. Spectroscopic methods, including Infrared (IR) and Raman spectroscopy, provide insights into the molecular vibrations and are particularly useful for examining the coordination of water molecules and the nature of hydrogen bonding within the crystal structure. smolecule.com

Thermal Analysis:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for investigating the dehydration process of magnesium bromide hexahydrate. researchgate.netoup.com These methods monitor changes in mass and temperature as the compound is heated, allowing researchers to identify the temperatures at which different water molecules are lost and to study the thermal stability of the various hydrates. researchgate.net

Interactive Data Table: Dehydration Stages of Magnesium Bromide Hexahydrate

| Hydrate Form | Temperature Range (K) |

| MgBr₂·6H₂O | 300 – 349 |

| MgBr₂·4H₂O | 332 – 367 |

| MgBr₂·2H₂O | 361 – 380 |

| MgBr₂·H₂O | 375 – 390 |

This data is based on findings from in situ X-ray powder diffraction studies. researchgate.net

Other Investigative Methods:

The study of magnesium bromide hexahydrate also involves research into its solubility and phase equilibria in multicomponent systems, often employing the isothermal dissolution method. scielo.br Furthermore, its application in completion fluids for the oil and gas industry has led to rheological studies to understand its flow behavior under various conditions. researchgate.net

Properties

CAS No. |

13446-53-2 |

|---|---|

Molecular Formula |

Br2H2MgO |

Molecular Weight |

202.13 g/mol |

IUPAC Name |

magnesium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

VWQUXHVMSWBXML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

Canonical SMILES |

O.[Mg+2].[Br-].[Br-] |

Other CAS No. |

13446-53-2 |

Synonyms |

Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies of Magnesium Bromide Hexahydrate

Advanced Synthetic Pathways for Magnesium Bromide Hexahydrate

While the conventional synthesis of magnesium bromide involves the reaction of magnesium oxide or magnesium carbonate with hydrobromic acid followed by evaporation, more advanced methods focus on achieving high purity and specific crystalline forms. wikipedia.orgaip.org

One refined approach involves the use of high-purity precursors, such as magnesium oxide with a purity of 99.7 wt.% and magnesium bromide hexahydrate of over 99.9 wt.% purity, to synthesize related compounds like magnesium oxybromide. aip.org In such syntheses, precise stoichiometric control is crucial. For instance, a specific molar ratio of MgO to MgBr₂·6H₂O and deionized water can be used to yield target products after a curing period. aip.org

Another pathway involves the reaction of magnesium metal with elemental bromine in a suitable solvent, although this method requires careful handling due to the reactive nature of the components. Hydrothermal and solvothermal synthesis methods, which are widely used for producing nanostructured materials, can also be adapted for magnesium bromide hexahydrate. rsc.org These techniques often employ surfactants or templating agents to control the morphology and size of the resulting crystals. rsc.org For example, the synthesis of magnesium hydroxide (B78521) nanostructures, a related magnesium compound, has been achieved using precursors like magnesium chloride hexahydrate under hydrothermal conditions, which suggests the applicability of such methods for magnesium bromide as well. rsc.org

The table below summarizes various synthetic approaches for magnesium-containing compounds, which can be conceptually applied or adapted for the synthesis of high-purity magnesium bromide hexahydrate.

| Synthetic Method | Precursors | Key Process Features | Potential Advantages |

| Acid-Base Neutralization | Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃) and Hydrobromic Acid (HBr) | Reaction in aqueous solution followed by evaporation and crystallization. wikipedia.org | Simple, straightforward, and widely used. |

| Hydrothermal/Solvothermal | Magnesium salt (e.g., MgCl₂·6H₂O), Bromine source | Reaction in a sealed vessel under elevated temperature and pressure. rsc.org | Control over crystal size and morphology. |

| Reaction with Elemental Bromine | Magnesium metal (Mg), Bromine (Br₂) | Direct reaction in a suitable solvent. | High purity product if high purity reactants are used. |

| Precursor-based Synthesis | High-purity MgO, High-purity MgBr₂·6H₂O | Precise stoichiometric mixing and curing. aip.org | High-purity product for specialized applications. |

Controlled Crystallization Techniques from Aqueous Systems

The crystallization of magnesium bromide hexahydrate from aqueous solutions is typically achieved by manipulating temperature and concentration to create a supersaturated state. Crystals of MgBr₂·6H₂O can be grown from their aqueous solutions at temperatures below 298 K, following the solid-liquid phase diagrams. researchgate.netnih.gov

A common technique is isothermal dissolution , where the solubility of the salt is determined at a specific temperature to establish the phase diagram. scielo.br For the ternary system MgBr₂ + MgSO₄ + H₂O at 288.15 K, the phase diagram consists of three crystallization fields, one of which corresponds to magnesium bromide hexahydrate. scielo.brscielo.br This indicates that in a mixed salt solution, the crystallization of MgBr₂·6H₂O can be selectively controlled by adjusting the concentrations of the other dissolved salts.

Vacuum cooling crystallization is another effective method for producing uniform and regular crystals. google.com This process involves cooling a nearly saturated solution under vacuum, which induces boiling at a reduced temperature. By carefully controlling the rate of cooling and the degree of vacuum, it is possible to manage the level of supersaturation and thus influence the nucleation and growth of crystals. google.com An initial rapid cooling to a specific point of supersaturation can induce the formation of crystal nuclei, after which a more gradual cooling allows for controlled growth on these nuclei. google.com

Exploration of Crystal Growth Mechanisms

The formation of magnesium bromide hexahydrate crystals from an aqueous solution is a multi-step process governed by thermodynamics and kinetics.

Nucleation is the initial step where small, stable crystalline entities, or nuclei, form within the supersaturated solution. This process can be either homogeneous (spontaneous formation in the bulk solution) or heterogeneous (formation on a surface, such as an impurity particle or the container wall). Supersaturation is the essential driving force for nucleation. researchgate.netmt.com

The rate of nucleation is highly dependent on the level of supersaturation. researchgate.net At high supersaturation levels, the nucleation rate is rapid, leading to the formation of a large number of small crystals. researchgate.netmt.com Conversely, at lower supersaturation levels, the nucleation rate is slower, which favors the growth of fewer, larger crystals. researchgate.netmt.com

Studies on related systems, such as CO₂ hydrates, have shown that certain materials can significantly promote nucleation. For example, magnesium metal has been observed to trigger near-instantaneous nucleation of CO₂ hydrates, reducing the induction time dramatically. nsf.govacs.org This suggests that the choice of reactor materials or the presence of specific solid promoters could be a key factor in controlling the nucleation kinetics of magnesium bromide hexahydrate. The mechanism for such promotion can involve factors like the creation of favorable three-phase contact lines and surface chemistry. nsf.gov

The growth of crystals from a solution is influenced by the surrounding chemical environment. The structure of magnesium bromide hexahydrate consists of [Mg(H₂O)₆]²⁺ octahedra, which are the fundamental building blocks that assemble during crystallization. researchgate.netnih.gov The dynamics of this assembly process, including the shedding of water molecules from the hydration shells of the ions and their incorporation into the growing lattice, are central to the crystal growth dynamics.

Supersaturation: As the primary driving force, the level of supersaturation directly impacts both nucleation and crystal growth rates. mt.com Controlling supersaturation is therefore critical for achieving a desired crystal size distribution. researchgate.net

High Supersaturation: Leads to nucleation dominating over growth, resulting in a large number of small crystals. mt.com

Low Supersaturation: Allows growth to proceed faster than nucleation, leading to fewer, larger crystals. researchgate.netmt.com

The following table illustrates the general relationship between supersaturation and crystal characteristics:

| Supersaturation Level | Nucleation Rate | Growth Rate | Resulting Crystal Size |

| High | High | Low (relative to nucleation) | Small |

| Low | Low | High (relative to nucleation) | Large |

Impurities: The presence of foreign substances, or impurities, in the crystallization medium can have a significant effect on the crystallization process. d-nb.info Impurities can be other ions from salts like MgSO₄ in the solution. scielo.br The study of the MgBr₂ + MgSO₄ + H₂O system shows that the presence of magnesium sulfate (B86663) affects the solubility and crystallization field of magnesium bromide hexahydrate. scielo.brscielo.br

Impurities can:

Alter Solubility: Changing the saturation point of the solution.

Affect Nucleation: Either promoting or inhibiting the formation of nuclei.

Modify Crystal Habit: By selectively adsorbing onto specific crystal faces, impurities can inhibit growth on those faces and alter the final shape of the crystal.

Influence Phase Stability: The presence of certain ions can favor the crystallization of one polymorphic form or hydrate (B1144303) over another. For example, in the crystallization of nickel sulfate, the presence of magnesium was found to promote the formation of the heptahydrate form. mdpi.com Similarly, studies on carnallite-type double salts show that the incorporation of bromide ions into a chloride lattice can change the crystal structure from orthorhombic to monoclinic. iucr.org

The crystal-solution interface is where the fundamental processes of crystal growth occur. The phenomena at this interface are complex and involve the transport of mass and heat, as well as the surface chemistry of the crystal. A boundary layer with a concentration gradient of the solute exists around the growing crystal. The thickness of this layer and the transport of ions across it can be a rate-limiting step in the growth process.

Structural Elucidation and Advanced Characterization of Magnesium Bromide Hexahydrate

Crystallographic Investigations

Crystallography serves as the cornerstone for determining the three-dimensional structure of crystalline solids like magnesium bromide hexahydrate. These investigations have not only defined the atomic coordinates within the unit cell but have also shed light on the dynamic changes that occur under varying environmental conditions.

In-situ X-ray powder diffraction (XRPD) is a powerful technique for studying the structural changes of materials in real-time under non-ambient conditions. Studies on magnesium bromide hexahydrate have utilized this method to observe the dehydration process as a function of temperature. mpg.denorthwestern.edu By heating the hexahydrate, a sequence of transformations to lower hydrates has been identified. mpg.deresearchgate.net

The dehydration process of magnesium bromide hexahydrate, as observed through in-situ XRPD, proceeds through several intermediate hydrates:

Magnesium Bromide Tetrahydrate (MgBr₂·4H₂O): Forms in the temperature range of approximately 332 K to 367 K. mpg.deresearchgate.net

Magnesium Bromide Dihydrate (MgBr₂·2H₂O): Observed between roughly 361 K and 380 K. mpg.deresearchgate.net

Magnesium Bromide Monohydrate (MgBr₂·H₂O): Appears at temperatures from approximately 375 K to 390 K. mpg.deresearchgate.net

These studies have been crucial in determining the temperature stability ranges of the different hydrated forms and have revealed that the crystal structures of these lower hydrates are isotypical with their magnesium chloride counterparts. mpg.deresearchgate.net

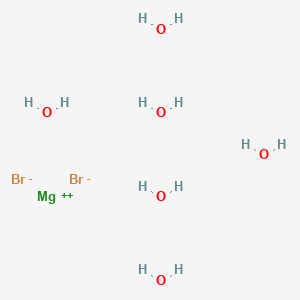

Single crystal X-ray diffraction provides the most precise model of a crystal structure. The structure of magnesium bromide hexahydrate was determined to be monoclinic, belonging to the space group C2/m. iucr.org The fundamental building block of the crystal structure is the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated to six water molecules. mpg.desmolecule.com A key feature of the hexahydrate structure is that the bromide anions (Br⁻) are not directly bonded to the magnesium ion but are located in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. mpg.desmolecule.comresearchgate.net

Interactive Table: Crystallographic Data for Magnesium Bromide Hexahydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 10.290 Å |

| b | 7.334 Å |

| c | 6.211 Å |

| β | 93.42° |

| Z (molecules per unit cell) | 2 |

Data sourced from reference iucr.orgsmolecule.comcrystallography.net

The structural arrangements of the lower hydrates of magnesium bromide show a progressive change in the coordination environment of the magnesium ion as water molecules are removed. mpg.deresearchgate.net

In magnesium bromide hexahydrate (MgBr₂·6H₂O) , the structure consists of discrete [Mg(H₂O)₆]²⁺ octahedra and uncoordinated bromide ions. mpg.de

Magnesium bromide tetrahydrate (MgBr₂·4H₂O) is composed of discrete [MgBr₂(H₂O)₄] octahedra, where two bromide ions are now directly coordinated to the magnesium center. mpg.de This structure has been noted to exhibit disorder. mpg.deresearchgate.net

Magnesium bromide dihydrate (MgBr₂·2H₂O) features single chains of edge-sharing [MgBr₄(H₂O)₂] octahedra. mpg.deresearchgate.net

Magnesium bromide monohydrate (MgBr₂·H₂O) is formed by double chains of edge-sharing [MgBr₅(H₂O)] octahedra. mpg.deresearchgate.net

This comparison highlights a systematic increase in the direct coordination of bromide ions to the magnesium center as the degree of hydration decreases.

The stability and structure of magnesium bromide hexahydrate are significantly influenced by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the bromide anions and with adjacent water molecules. smolecule.comresearchgate.net This network of O-H···Br interactions is crucial in holding the [Mg(H₂O)₆]²⁺ octahedra and the bromide anions together in the crystal lattice. researchgate.net The Mg-O bond lengths within the [Mg(H₂O)₆]²⁺ octahedra are typically in the range of 2.05 to 2.10 Å. smolecule.com The coordination geometry around the magnesium ion is octahedral in the hexahydrate. wikipedia.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data by probing the vibrational modes of molecules and the nature of chemical bonds.

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a valuable tool for studying the structure and bonding in hydrated salts like magnesium bromide hexahydrate. These techniques are particularly sensitive to the vibrations of water molecules and the coordination environment of the metal cation.

FTIR and Raman spectra of magnesium bromide hexahydrate exhibit characteristic bands corresponding to the vibrational modes of the water molecules. The O-H stretching region, typically found between 3200 and 3600 cm⁻¹, provides information about the strength and nature of the hydrogen bonds between the water molecules and the bromide ions. smolecule.com Changes in the vibrational spectra upon heating correlate with the structural transformations observed by XRD, offering a complementary view of the dehydration process as water molecules are removed from the crystal structure. smolecule.com

In-situ Raman microspectrometry can be used to observe the structural changes in the hydrated water in crystalline solids under controlled relative humidity. copernicus.org While detailed, dedicated spectroscopic studies on magnesium bromide hexahydrate are not as extensively published as for its chloride analogue, the principles of analysis are similar. The spectra would be expected to show bands for the stretching and bending vibrations of the coordinated water molecules, as well as librational modes. The Mg-O stretching vibrations are expected at lower frequencies, typically below 500 cm⁻¹. researchgate.net

Surface-Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. researchgate.netgatan.com The method works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. gatan.com For magnesium bromide hexahydrate, XPS provides crucial information about the surface stoichiometry and the bonding environment of magnesium, bromine, and oxygen.

The analysis of magnesium compounds by XPS can be challenging, and care must be taken with charge referencing to obtain accurate binding energies. worktribe.com The core level spectra for Mg 2p, Br 3d, and O 1s are of primary interest. The Mg 2p peak is expected to appear at a binding energy characteristic of Mg(II) in an ionic lattice. The Br 3d region will show a characteristic doublet due to spin-orbit coupling (3d₅/₂ and 3d₃/₂), with binding energies corresponding to the bromide anion (Br⁻). researchgate.netthermofisher.com The O 1s spectrum is expected to show a primary component associated with the water of hydration. A second, smaller component at a higher binding energy may also be observed, corresponding to adventitious carbon-oxygen species on the surface.

Expected XPS Binding Energies for Magnesium Bromide Hexahydrate

| Element | Orbital | Expected Binding Energy (eV) | Notes |

| Magnesium | Mg 2p | ~50 - 51 eV | Consistent with Mg²⁺ in an ionic state. |

| Bromine | Br 3d₅/₂ | ~68 - 69 eV | Characteristic of bromide (Br⁻) ions. thermofisher.com |

| Bromine | Br 3d₃/₂ | ~69 - 70 eV | Spin-orbit split component, typically +1.04 eV from 3d₅/₂. researchgate.netthermofisher.com |

| Oxygen | O 1s | ~532 - 533 eV | Associated with the water of hydration (H₂O). |

| Carbon | C 1s | ~285.0 eV | Adventitious carbon, used for charge referencing. xpsdatabase.net |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that analyzes the composition of the outermost few monolayers of a solid surface. nih.govresearchgate.net The technique uses a pulsed primary ion beam (e.g., Bi₃⁺, Au⁺) to desorb and ionize species from the sample surface. rsc.org These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. rsc.org ToF-SIMS can detect all elements and isotopes, as well as molecular fragments, providing detailed chemical imaging and depth profiling. researchgate.net

For a hydrated salt like magnesium bromide hexahydrate, ToF-SIMS is particularly useful for investigating the nature of the hydrated ions at the crystal surface. The analysis can be performed on frozen hydrated samples to preserve the native surface structure. rsc.org In positive ion mode, one would expect to detect not only the Mg⁺ ion but also a series of hydrated magnesium clusters, such as [Mg(H₂O)ₙ]⁺. In negative ion mode, Br⁻ and hydrated bromide clusters like [Br(H₂O)ₙ]⁻ would be observed. acs.org This provides direct insight into the ion-water interactions at the vacuum interface.

Potential Ionic Fragments in ToF-SIMS of Magnesium Bromide Hexahydrate

| Ion Mode | Expected Ionic Species | Information Provided |

| Positive | Mg⁺, MgO⁺, MgOH⁺ | Elemental and basic oxide/hydroxide (B78521) presence |

| Positive | [Mg(H₂O)ₙ]⁺ (n=1, 2, 3...) | Surface hydration state of the magnesium cation |

| Positive | [MgBr]⁺ | Fragment indicating the association of Mg and Br |

| Negative | Br⁻, Br₂⁻ | Presence of bromide and diatomic ion fragments |

| Negative | O⁻, OH⁻, O₂⁻ | Oxygen and hydroxide species from water molecules |

| Negative | [Br(H₂O)ₙ]⁻ (n=1, 2, 3...) | Surface hydration state of the bromide anion |

Optical Spectroscopy: Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. uu.nl This absorption corresponds to electronic transitions between energy levels in molecules. For a substance to be UV-Vis active, it must contain chromophores—functional groups or parts of a molecule that absorb light.

Magnesium bromide hexahydrate is an ionic compound composed of a simple alkaline earth metal cation (Mg²⁺) and a halide anion (Br⁻), neither of which possesses chromophoric properties in the standard UV-Vis range. The electronic transitions for such simple ions require very high energy, typically occurring in the deep UV region (<200 nm). Therefore, a pure aqueous solution of magnesium bromide hexahydrate is expected to be transparent and show negligible absorbance between 200 and 800 nm. spectroscopyonline.com Any observed absorbance in this region would likely be attributable to impurities, particularly transition metal ions or organic contaminants.

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy (DRS), often combined with UV-Vis, is a technique used for analyzing solid, powdered, or rough-surfaced materials. science.gov It measures the light that is diffusely reflected from the sample surface. For a white, crystalline solid like magnesium bromide hexahydrate, high reflectance is expected across the visible spectrum. The primary feature in a DRS spectrum would be the fundamental absorption edge, which corresponds to the material's band gap energy. For an ionic insulator like MgBr₂·6H₂O, this absorption edge lies in the deep UV, far outside the visible range. The technique is therefore more commonly applied to materials with narrower band gaps, such as semiconductors or colored pigments. science.gov

Expected Optical Properties of Magnesium Bromide Hexahydrate

| Technique | Wavelength Range | Expected Observation | Rationale |

| UV-Vis Absorption | 200 - 800 nm | Near-zero absorbance | Lack of chromophores; electronic transitions occur in the deep UV (<200 nm). |

| DRS | 400 - 800 nm | High percentage of reflectance | The compound is a white solid, reflecting most visible light. |

| DRS | 200 - 400 nm | A sharp decrease in reflectance (absorption edge) | Corresponds to the wide band gap energy of the ionic compound. |

Nuclear Magnetic Resonance (NMR) Studies for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. chemistrysteps.com For magnesium bromide hexahydrate, NMR studies involving ¹H, ²⁵Mg, ⁷⁹Br, and ⁸¹Br nuclei provide invaluable information on the structure, symmetry, and dynamics of the compound.

¹H NMR Proton (¹H) NMR is particularly sensitive to the state of water in hydrated crystals. A ¹H Magic Angle Spinning (MAS) NMR study of several hydrated magnesium minerals reported the spectrum for magnesium bromide hexahydrate. researchgate.netmdpi.com The spectrum shows a distinct water proton resonance at a chemical shift of δ = +4.1 ppm. mdpi.com This single peak is consistent with the crystal structure, where the six water molecules are crystallographically equivalent and coordinate directly to the magnesium ion to form the [Mg(H₂O)₆]²⁺ octahedral complex.

Solid-State ⁷⁹Br/⁸¹Br and ²⁵Mg NMR Both bromine isotopes (⁷⁹Br and ⁸¹Br) and the magnesium isotope ²⁵Mg are NMR-active quadrupolar nuclei. nih.govsemanticscholar.orghuji.ac.il Solid-state NMR (SSNMR) studies of these nuclei are highly sensitive to the local symmetry and electronic environment around the ions. nih.govacs.org SSNMR experiments on MgBr₂·6H₂O have been used as a benchmark for characterizing alkaline earth metal bromides. nih.govacs.org The technique is exceptionally sensitive to the hydration state of the salt. nih.gov The spectra for MgBr₂·6H₂O reveal a highly symmetric environment for the bromide ions, which is consistent with the crystal structure where the Br⁻ ions are not directly bound to the magnesium but are situated within the crystal lattice, surrounded by the hydrated magnesium octahedra. acs.org

NMR Properties of Relevant Nuclei in Magnesium Bromide Hexahydrate

| Nucleus | Spin (I) | Natural Abundance (%) | NMR Application | Key Findings/Observations |

| ¹H | 1/2 | 99.98 | Characterization of hydration water | A single resonance at δ = +4.1 ppm confirms the equivalence of the six water molecules. mdpi.com |

| ²⁵Mg | 5/2 | 10.00 | Probing the Mg coordination environment | Provides information on the symmetry and structure of the [Mg(H₂O)₆]²⁺ cation. acs.org |

| ⁷⁹Br | 3/2 | 50.69 | Investigating the bromide ion environment | Sensitive to the local structure and hydration state. nih.gov |

| ⁸¹Br | 3/2 | 49.31 | Investigating the bromide ion environment | Often preferred over ⁷⁹Br due to narrower signals. huji.ac.il |

Elemental and Compositional Analysis using Energy-Dispersive X-ray (EDX) Spectroscopy

Energy-Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. gatan.comthermofisher.com It is typically integrated with electron microscopes (e.g., Scanning Electron Microscopy, SEM). The method relies on the interaction of an electron beam with the sample, which causes the emission of characteristic X-rays from the atoms present. rwth-aachen.de The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative compositional analysis. thermofisher.com

An EDX analysis of a magnesium bromide hexahydrate crystal would confirm the presence of magnesium (Mg), bromine (Br), and oxygen (O). The resulting spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies for these elements. By analyzing the intensity of these peaks, the relative atomic abundance of the elements can be determined, which can be used to verify the stoichiometry of the compound. EDX mapping can also be employed to visualize the spatial distribution of Mg, Br, and O across a sample surface, confirming a homogeneous distribution in a pure crystal.

Principal EDX Emission Lines for Constituent Elements

| Element | Shell | Emission Line | Energy (keV) |

| Oxygen | K | Kα | 0.525 |

| Magnesium | K | Kα | 1.253 |

| Bromine | L | Lα | 1.480 |

Thermal Dehydration and Stability Research of Magnesium Bromide Hexahydrate

Dehydration Pathways and Characterization of Intermediate Hydrate (B1144303) Phases

The thermal dehydration of magnesium bromide hexahydrate is a stepwise process that results in the formation of several lower hydrates before reaching the anhydrous state. In-situ X-ray powder diffraction studies have been instrumental in identifying these intermediate phases and their respective temperature ranges of stability. researchgate.netresearchgate.net

Upon heating, magnesium bromide hexahydrate does not lose all its water molecules at once. Instead, it undergoes a series of dehydration steps, forming tetrahydrate, dihydrate, and monohydrate intermediates. These transitions occur in overlapping temperature regions. researchgate.netresearchgate.net The hexahydrate form is stable up to approximately 349 K. As the temperature increases, the following lower hydrates are observed:

Magnesium Bromide Tetrahydrate (MgBr₂·4H₂O): This phase is observed in the temperature range of 332 K to 367 K. researchgate.netresearchgate.net

Magnesium Bromide Dihydrate (MgBr₂·2H₂O): This intermediate is stable between 361 K and 380 K. researchgate.netresearchgate.net

Magnesium Bromide Monohydrate (MgBr₂·H₂O): The final hydrated intermediate, the monohydrate, is found in the temperature range of 375 K to 390 K. researchgate.netresearchgate.net

The crystal structures of these lower hydrates of magnesium bromide are isotypical with their magnesium chloride counterparts. researchgate.netresearchgate.net The structure of MgBr₂·6H₂O is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra with unbonded bromide anions. researchgate.netresearchgate.net In the tetrahydrate, the structure is composed of discrete MgBr₂(H₂O)₄ octahedra and has been noted to be disordered. The dihydrate form consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra, while the monohydrate is formed by double chains of edge-shared MgBr₅(H₂O) octahedra. researchgate.netresearchgate.net

Table 1: Temperature Stability Ranges of Magnesium Bromide Hydrates

| Hydrate Phase | Temperature Range (K) |

|---|---|

| MgBr₂·6H₂O | 300 – 349 |

| MgBr₂·4H₂O | 332 – 367 |

| MgBr₂·2H₂O | 361 – 380 |

| MgBr₂·H₂O | 375 – 390 |

Thermogravimetric and Differential Thermal Analysis Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to study the thermal decomposition of magnesium bromide hexahydrate. These methods provide information on mass loss as a function of temperature and the energetic changes associated with dehydration and other thermal events.

DTA studies have identified several endothermic peaks corresponding to various thermal reactions, including dehydration, melting of hydrous salts, and thermal hydrolysis. researchgate.net The final product of the thermal treatment is typically magnesium oxide (MgO). researchgate.net The thermal stability of solid magnesium halide hydrates has been observed to increase in the sequence MgCl₂·6H₂O, MgBr₂·6H₂O, and MgI₂·6H₂O. researchgate.net

When used as an additive, magnesium bromide hexahydrate has been shown to influence the thermal decomposition of other compounds, such as basic magnesium carbonate. oup.com In such cases, it can significantly lower the decomposition temperature. oup.com TGA curves show that the rate of decomposition increases with the amount of magnesium bromide hexahydrate added. oup.com

Investigation of Thermal Expansion Coefficients

The thermal expansion of the different hydrate phases of magnesium bromide has been investigated, revealing positive thermal expansion with increasing temperature, as would be expected. researchgate.netresearchgate.net The thermal expansion coefficients, derived from the changes in the unit cell parameters with temperature, have been determined for the hexahydrate, tetrahydrate, and dihydrate forms. researchgate.netresearchgate.net

Kinetic Studies of Dehydration Processes

The study of the kinetics of the dehydration process of magnesium bromide hexahydrate is crucial for understanding the rate at which water is lost and for designing applications where this rate is a critical parameter. Kinetic analysis of thermogravimetric data allows for the determination of parameters such as the activation energy (Ea), which is the minimum energy required for the dehydration reaction to occur.

Studies have determined the activation energies for the thermal decomposition of MgBr₂·6H₂O by applying methods like the Kissinger method to DTA and DTG curves. researchgate.net The activation energy for the dehydration of the hexahydrate has been found to be higher than that of the dihydrate. researchgate.net This difference is attributed to the greater stability of the larger [Mg(H₂O)₆]²⁺ cation within the bromide sub-lattice compared to the smaller [Mg(H₂O)₂]²⁺ cation. researchgate.net

The addition of magnesium bromide hexahydrate to other materials, such as basic magnesium carbonate, has been shown to remarkably affect the activation energies of both decarbonation and dehydration processes. oup.com This effect is thought to be primarily due to the generation of hydrogen bromide during the decomposition of the additive. oup.com

Table 2: Activation Energies for Dehydration of Magnesium Bromide Hydrates

| Hydrate Phase | Activation Energy (kJ/mol) |

|---|---|

| MgBr₂·6H₂O | 180 |

| MgBr₂·2H₂O | 132 |

Solution Chemistry and Phase Equilibria of Magnesium Bromide Systems

Solid-Liquid Phase Equilibria in Ternary Systems

The study of solid-liquid phase equilibria in ternary systems containing magnesium bromide is crucial for understanding geochemical processes and for designing industrial crystallization processes for brine resource utilization. researchgate.net Investigations using isothermal dissolution methods have provided detailed phase diagrams for various systems.

A frequently studied example is the ternary system MgBr₂ + MgSO₄ + H₂O. At 288.15 K (15°C), the phase diagram features two invariant points and three crystallization branches corresponding to Epsomite (MgSO₄·7H₂O), hexahydrite (MgSO₄·6H₂O), and magnesium bromide hexahydrate (MgBr₂·6H₂O). researchgate.netscielo.br In this particular system and at this temperature, no double salts or solid solutions were found to form. researchgate.netscielo.br The refractive indices of the solution are positively correlated with the concentration of magnesium bromide. scielo.br At a higher temperature of 348.15 K (75°C), the phase diagram of the MgBr₂–MgSO₄–H₂O system is composed of four single-salt crystallization regions and three invariant points saturated with different hydrates of magnesium sulfate (B86663) and magnesium bromide hexahydrate. acs.org

Studies on other ternary systems have also been conducted. In the LiBr-MgBr₂-H₂O system, lithium bromide exhibits a strong salting-out effect on magnesium bromide, significantly decreasing the concentration of magnesium bromide at the invariant point. nih.gov The KBr–MgBr₂–H₂O system is noted to form an incongruent double salt, KBr·MgBr₂·6H₂O, in addition to crystallization fields for KBr and MgBr₂·6H₂O. researchgate.net

The following table presents experimental solubility data for the MgBr₂ + MgSO₄ + H₂O system at 288.15 K.

| Liquid Phase Composition (wt%) | Solid Phase | |

|---|---|---|

| MgBr₂ | MgSO₄ | |

| 0.00 | 22.68 | MgSO₄·7H₂O |

| 12.55 | 16.34 | MgSO₄·7H₂O |

| 25.88 | 10.11 | MgSO₄·7H₂O |

| 35.53 | 6.99 | MgSO₄·7H₂O + MgSO₄·6H₂O |

| 35.58 | 6.95 | MgSO₄·6H₂O |

| 41.18 | 4.01 | MgSO₄·6H₂O |

| 44.51 | 2.98 | MgSO₄·6H₂O + MgBr₂·6H₂O |

| 44.55 | 2.15 | MgBr₂·6H₂O |

| 48.24 | 0.00 | MgBr₂·6H₂O |

Data sourced from solubility measurements of the ternary system MgBr₂ + MgSO₄ + H₂O at 288.15 K. researchgate.netscielo.br

Thermodynamic Modeling of Aqueous Electrolyte Solutions (e.g., Pitzer and Harvie-Weare Models)

To accurately predict and model the behavior of complex electrolyte solutions like brines containing magnesium bromide, thermodynamic models are essential. The Pitzer equations are particularly important for understanding the behavior of ions in solutions of high ionic strength, where simpler theories like the Debye-Hückel theory are inadequate. wikipedia.org These equations provide a thermodynamically rigorous framework based on a virial expansion of the excess Gibbs free energy. wikipedia.org

The Pitzer model and its extension, the Harvie-Weare (HW) model, are widely used to calculate solid-liquid equilibria in multicomponent systems. scielo.brscielo.br These models allow for the calculation of mixed-ion activity coefficients and water activities. wikipedia.org The application of these models involves using single-salt parameters for individual electrolytes (like MgBr₂ and MgSO₄) and mixed-ion interaction parameters (e.g., θ and ψ) that account for interactions between different ions in the solution. researchgate.netscielo.br

For the MgBr₂ + MgSO₄ + H₂O system, researchers have successfully fitted the necessary Pitzer parameters (θ(Br,SO₄) and ψ(Mg,Br,SO₄)) using experimental solubility data. researchgate.netscielo.br By combining these parameters with the standard chemical potentials of the solid phases, a chemical model can be constructed to calculate the phase diagram. researchgate.netacs.org The calculated solubilities have shown good agreement with experimental data, validating the effectiveness of the Pitzer and HW models for describing these complex systems. researchgate.netacs.org Such models are foundational for developing scientific guidance for the comprehensive exploitation of bromine resources from brines. researchgate.net

Studies on Ionic Transport and Conductivity in Non-Aqueous Electrolytes

Magnesium bromide is a key component in research on non-aqueous electrolytes for potential applications in magnesium batteries. nih.govresearchgate.net Studies have focused on its properties in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netsemanticscholar.org A non-aqueous liquid electrolyte system based on MgBr₂ and DMSO, synthesized via a 'Solvent-in-Salt' method, has demonstrated high ionic conductivity, reaching approximately 10⁻² S/cm at ambient temperature. nih.govresearchgate.net

The ionic conductivity is highly dependent on the concentration of the magnesium salt. semanticscholar.org As MgBr₂ salt is added to DMSO, the conductivity gradually increases, which is attributed to the increase in charge carriers. semanticscholar.org However, after reaching an optimal concentration (around 0.16 M in one study), the conductivity begins to decrease, a phenomenon consistent with the higher viscosities of more concentrated solutions that restrict free cation mobility. semanticscholar.org

Temperature-dependent conductivity measurements show a proportional relationship, and this data can be used to calculate the activation energy for ion transport by fitting it to an Arrhenius plot. nih.govsemanticscholar.org Furthermore, the transport number of the Mg²⁺ ion, which represents the fraction of the total current carried by the cation, has been determined to be approximately 0.7 using a combination of DC and AC techniques. nih.govsemanticscholar.org The mechanism of ion transport is thought to proceed either through structural diffusion (exchange of bridging solvent molecules) or via vehicular transport (movement of the solvated cation). semanticscholar.orgresearchgate.net These findings highlight the potential of MgBr₂-based non-aqueous electrolytes in energy storage systems. semanticscholar.org

| MgBr₂ Concentration (M) | AC Ionic Conductivity (S/cm) at 1 kHz |

|---|---|

| 0.00 | ~1.00E-06 |

| > 0.16 | ~1.00E-02 |

Data reflects the change in ionic conductivity of a MgBr₂/DMSO electrolyte with varying salt concentration at room temperature. semanticscholar.org

Chemical Reactivity and Solvation Behavior in Organic Solvents

The interaction between magnesium bromide and the solvent is a critical factor governing its properties in solution. In the case of magnesium bromide hexahydrate (MgBr₂·6H₂O) dissolved in an organic solvent like dimethyl sulfoxide (DMSO), a chemical reaction and change in solvation occur. nih.gov The magnesium cation in the solid hexahydrate is octahedrally surrounded by water molecules. nih.gov Upon dissolution in DMSO, solvent molecules replace the water molecules in the magnesium ion's primary coordination shell. nih.gov

X-ray diffraction (XRD) studies of the solid product precipitated from a supersaturated MgBr₂/DMSO solution show significant structural differences from pure MgBr₂, indicating reactivity between the salt and the solvent. nih.gov This reactivity can lead to the formation of new structural phases that facilitate ionic transfer. nih.gov

Advanced Research Applications in Materials Science Utilizing Magnesium Bromide Hexahydrate

Investigations into High-Density Fluid Systems for Specialized Engineering Applications (e.g., rheological studies)

In the oil and gas industry, high-density, solids-free fluids are critical for well completion and workover operations. Magnesium bromide hexahydrate is a key component in the formulation of these specialized fluids, often referred to as clear brines. Research has focused on the rheological properties of MgBr₂·6H₂O solutions to ensure they can perform under the demanding high-pressure, high-temperature (HPHT) conditions of deep reservoirs.

Detailed investigations have demonstrated that aqueous solutions of magnesium bromide can achieve high specific gravities, which is essential for controlling wellbore pressure. researchgate.netresearchgate.net For instance, a completion fluid formulated with magnesium bromide hexahydrate can reach a specific gravity of 1.61, corresponding to a density of 13.41 pounds per gallon (ppg). researchgate.netasme.org This is significantly higher than fluids based on other common salts like sodium chloride (10.02 ppg) or calcium chloride (11.64 ppg). researchgate.net

The rheological behavior, including parameters such as apparent viscosity (AV), plastic viscosity (PV), and yield point (YP), is crucial for the fluid's performance. researchgate.net Studies show that magnesium bromide-based fluids exhibit favorable, low viscosity under shear, which is essential for efficient pumping and minimizing formation damage. researchgate.net For example, at temperatures ranging from 84°F (28.8°C) to 192°F (88.8°C), these fluids maintain a low apparent viscosity (between 1.89 and 6.66 mPa·s). researchgate.net Furthermore, these formulations typically have an alkaline pH, which helps to mitigate corrosion of downhole equipment. researchgate.netasme.org The solids-free nature of these clear brines prevents the plugging of pores in the hydrocarbon-bearing rock, thus avoiding impairment of the well's productivity.

Table 1: Comparison of High-Density Completion Fluids

| Property | MgBr₂-Based Fluid | CaCl₂-Based Fluid | NaCl-Based Fluid |

| Max. Specific Gravity | 1.61 | 1.39 | 1.20 |

| Max. Density (ppg) | 13.41 | 11.64 | 10.02 |

| Typical pH | Alkaline (e.g., 7.14-7.18) | Varies | Varies |

| Characteristics | Solids-Free, Low Viscosity | Solids-Free | Solids-Free |

| Data sourced from multiple experimental studies on completion fluids. researchgate.netasme.org |

Electrolyte Research for Next-Generation Magnesium-Ion Batteries

Magnesium-ion batteries (MIBs) are a promising alternative to lithium-ion technology, owing to the high theoretical energy density and natural abundance of magnesium. smolecule.comnih.gov A critical challenge in MIB development is the creation of effective electrolytes that allow for reversible plating and stripping of magnesium metal without forming a passivating layer on the anode. nih.gov Magnesium bromide, often in combination with other solvents or salts, is being explored for this purpose.

Research into non-aqueous liquid electrolytes has shown that a system based on magnesium bromide and dimethyl sulfoxide (B87167) (DMSO) can achieve high ionic conductivity, on the order of 10⁻² S/cm at room temperature. semanticscholar.org In such systems, a high transport number for Mg²⁺ ions (approximately 0.7) has been determined, indicating that the magnesium ions are the primary charge carriers. semanticscholar.org The structure of the electrolyte, particularly the solvation of the Mg²⁺ ion, is key to its performance.

In its hexahydrate form, the magnesium ion is coordinated by water molecules. researchgate.net When dissolved in a solvent like DMSO, these water molecules can be replaced, altering the ion's mobility and electrochemical behavior. researchgate.net While much research has focused on anhydrous MgBr₂, studies on hydrated salts are also relevant. For instance, research on "water-in-salt" electrolytes using hydrated magnesium salts has demonstrated a method to expand the electrochemical stability window of aqueous systems, a critical factor for achieving higher battery voltages. nih.gov The bromide ions themselves may play a role in stabilizing the anode interface. The development of these electrolytes is a key step toward the commercialization of safer, lower-cost, high-energy-density MIBs. semanticscholar.org

Fundamental Studies on Flame Retardancy Mechanisms in Advanced Materials

Metal hydrates are recognized as effective, environmentally friendly flame retardants, and magnesium bromide hexahydrate is studied for its potential in this area. nabaltec.de Its flame retardancy mechanism is multifaceted, involving both physical and chemical actions in the condensed and gas phases during combustion.

The primary mechanism is based on the endothermic decomposition of the hydrate (B1144303). nabaltec.de When exposed to high temperatures, MgBr₂·6H₂O breaks down, releasing its six water molecules. This process absorbs a significant amount of heat from the substrate material, cooling it down and delaying its ignition and pyrolysis. The released water vapor acts as a diluent in the gas phase, lowering the concentration of flammable gases and oxygen, which further suppresses the flame. researchgate.netnih.gov

Following the release of water, the remaining magnesium bromide decomposes, and the residue can form magnesium oxide (MgO). researchgate.net This MgO can create a protective, insulating char layer on the surface of the material. researchgate.net This layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile compounds to the flame front. nih.gov Additionally, the bromine component can be released as radical species (e.g., HBr, Br·), which can interrupt the high-energy, free-radical chain reactions of combustion in the gas phase, providing a chemical flame inhibition effect. Studies have investigated the efficacy of MgBr₂·6H₂O as a finish on materials like cotton fabric, demonstrating its ability to impart flame-retardant properties. researchgate.net

Exploration of Coordination Chemistry in Novel Material Synthesis

The coordination chemistry of magnesium bromide hexahydrate is fundamental to its application as a precursor in the synthesis of new materials. The structure of the solid-state compound is characterized by discrete hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and unbound bromide anions, Br⁻. smolecule.comresearchgate.net In this arrangement, the magnesium ion is octahedrally coordinated exclusively to six water molecules, and the bromide ions are situated in the crystal lattice, not directly bonded to the magnesium center. smolecule.comresearchgate.net

This specific coordination environment is unique among the magnesium bromide hydrates and is a critical starting point for synthesis. researchgate.net The water ligands can be substituted by other ligands, making the [Mg(H₂O)₆]²⁺ complex a versatile building block for creating more complex structures, such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net For example, by reacting magnesium salts with organic linker molecules, researchers can construct novel porous materials. researchgate.net

Understanding the dehydration process of MgBr₂·6H₂O is also crucial. As the compound is heated, it sequentially loses water molecules, forming lower hydrates (e.g., tetrahydrate, dihydrate). researchgate.net This dehydration process involves a significant structural rearrangement, where bromide ions enter the primary coordination sphere of the magnesium ion to replace the lost water molecules. researchgate.net This controlled change in coordination allows chemists to potentially access different reactive species for further synthesis. This fundamental knowledge of the coordination and structural chemistry of magnesium bromide hexahydrate is essential for designing and synthesizing new functional materials. rsc.org

Computational Chemistry and Theoretical Investigations of Magnesium Bromide Hydrates

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study the structural, electronic, and vibrational properties of magnesium bromide and its hydrates, providing a theoretical framework to interpret experimental data. smolecule.com

DFT calculations have been instrumental in determining the optimized geometry and electronic characteristics of magnesium bromide compounds. For the anhydrous form, DFT has been used to refine unit cell parameters, suggesting optimized values of a = b = 3.887 Å and c = 7.108 Å, which differ slightly from earlier experimental results. smolecule.com Investigations into the electronic structure reveal that magnesium bromide is an insulator with a significant band gap, a finding consistent with its ionic nature. smolecule.com The calculated vertical ionization potential for anhydrous MgBr₂ using the G₀W₀ method with the PBE functional is 10.49 eV, which shows good agreement with the experimental value of 10.85 eV. smolecule.com

For the hexahydrate form, MgBr₂·6H₂O, DFT is used to understand the interactions within the [Mg(H₂O)₆]²⁺ octahedral complex and the surrounding bromide ions. smolecule.com DFT-based ab initio molecular dynamics (AIMD) provides a powerful framework for modeling these aqueous systems. nih.govacs.org Studies comparing different exchange-correlation functionals, such as PBE+TS-vdW and SCAN, show that both predict a rigid octahedral structure for the first hydration shell of the Mg²⁺ ion. nih.govacs.org However, the SCAN functional is noted to capture intermediate-range van der Waals interactions more accurately, leading to a more softened second hydration shell. nih.govacs.org

Furthermore, DFT calculations combined with the Gauge-Including Projector-Augmented Wave (GIPAW) method have been successfully used to predict spectroscopic properties. For MgBr₂·6H₂O, these computational methods have been used to calculate the ¹H-NMR chemical shielding, which can be correlated with experimental chemical shifts to aid in the assignment of spectra for complex magnesium phases. semanticscholar.org

| Compound | Property | DFT Functional/Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| Anhydrous MgBr₂ | Lattice Parameter 'a' | PBE | 3.887 Å | 3.81 Å | smolecule.com |

| Anhydrous MgBr₂ | Lattice Parameter 'c' | PBE | 7.108 Å | 6.26 Å | smolecule.com |

| Anhydrous MgBr₂ | Vertical Ionization Potential | G₀W₀/PBE | 10.49 eV | 10.85 eV | smolecule.com |

| MgBr₂·6H₂O | ¹H Chemical Shielding (σ) | GIPAW/DFT | 27.3 ppm | N/A (Correlates to δ = +4.1 ppm) | semanticscholar.org |

Molecular Dynamics Simulations for Solution Behavior and Hydration Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly valuable for studying the behavior of ions in solution, including hydration shell structure, ion-pairing, and the dynamics of water molecules.

For magnesium bromide solutions, MD simulations, particularly those based on DFT-trained machine learning force fields, have provided deep insights into the hydration structure of the Mg²⁺ ion. nih.govacs.org It is well-established that the magnesium ion has a strongly bound first hydration shell consisting of six water molecules in a stable octahedral arrangement. researchgate.netacs.org MD simulations confirm this, showing a rigid [Mg(H₂O)₆]²⁺ complex. nih.govacs.org The simulations reveal that the dynamics and structure of the second hydration shell are significantly influenced by a competition between ion-water interactions and hydrogen bonding between water molecules. nih.govacs.org

Comparative studies using different DFT functionals to train the force fields have highlighted the sensitivity of the simulation results to the theoretical model. For instance, simulations using the SCAN functional predict that the Mg²⁺ ion has a retarding effect on the reorientation dynamics of water molecules in the second shell, an effect not captured by the PBE+TS-vdW functional. nih.govacs.org This is attributed to SCAN's better description of hydrogen bonding, which it corrects from being overly strong as predicted by PBE-based functionals. nih.govacs.org

Classical MD simulations have also been performed to investigate the properties of concentrated magnesium bromide solutions. acs.org These simulations, which employ periodic boundary conditions to model the bulk solution, allow for the calculation of ion-ion pair distribution functions and provide an atomic-level picture of ion solvation. acs.org While long-range diffusion of water molecules out of the primary coordination sphere of Mg²⁺ is not typically observed due to the strong bonding, collective motions of water molecules within the hydration shell can occur. tue.nl Studies on the similar MgCl₂ hydrates have shown ring-like motions of four water molecules within the coordination shell, a mechanism that may also be relevant for MgBr₂·6H₂O. tue.nl

| Simulation Aspect | Finding | Simulation Method | Reference |

|---|---|---|---|

| First Hydration Shell | Contains six water molecules in a rigid octahedral structure. | AIMD, Classical MD | nih.govacs.orgresearchgate.net |

| Second Hydration Shell Structure | SCAN functional predicts a more softened structure compared to PBE+TS-vdW due to weakened hydrogen bond interactions. | DFT-based MD | nih.govacs.org |

| Water Reorientation Dynamics | Mg²⁺ has a retarding effect on the second shell water molecules in SCAN simulations. | DFT-based MD | nih.govacs.org |

| Water Mobility | Long-range water diffusion from the primary shell is not observed; collective ring-like motions within the shell can occur (in MgCl₂ hydrates). | Classical MD | tue.nl |

Theoretical Predictions of Thermochemical and Spectroscopic Properties

Computational methods are frequently used to predict thermochemical and spectroscopic properties of materials, which can guide and help interpret experimental work.

Theoretical predictions of the vibrational properties of magnesium bromide have been achieved using density functional perturbation theory (DFPT). smolecule.com These calculations yield phonon dispersion curves and the vibrational density of states, which provide insight into the lattice dynamics and thermodynamic properties of the material. smolecule.com The computed vibrational frequencies can be directly compared with experimental infrared and Raman spectra to validate the theoretical model and assist in the assignment of spectral peaks. smolecule.com

For spectroscopic properties, a combination of experimental ¹H magic angle spinning (MAS) NMR and computational NMR using DFT has been employed for MgBr₂·6H₂O. semanticscholar.org In these studies, DFT periodic calculations are used to predict the NMR chemical shielding, which is then calibrated against experimental results. semanticscholar.org For magnesium bromide hexahydrate, the water proton resonance is observed experimentally at a chemical shift (δ) of +4.1 ppm. semanticscholar.org This corresponds to a computationally predicted chemical shielding (σ) of 27.3 ppm, establishing a reliable correlation for predicting spectra in other complex magnesium-containing phases. semanticscholar.org

First-principles calculations have also been applied to predict the 25Mg NMR parameters, such as the quadrupolar coupling constant (CQ). psu.edu However, significant discrepancies have been noted between the calculated and experimental CQ of 25Mg in magnesium bromide, even when the crystal structure is fully optimized and calculations for the bromine EFG show near-perfect agreement. psu.edu This highlights a remaining challenge in the theoretical prediction of certain NMR parameters for quadrupolar nuclei like 25Mg. psu.edu

Regarding thermochemical properties, while extensive theoretical predictions for the dehydration enthalpies of MgBr₂·6H₂O are not widely published, the dehydration pathway itself has been studied experimentally. researchgate.net It is known to proceed through lower hydrates (tetrahydrate, dihydrate, monohydrate) before forming the anhydrous salt. researchgate.net DFT studies on similar systems, like MgCl₂ hydrates, have been used to investigate the thermodynamics of dehydration and hydrolysis reactions, and such methodologies could be applied to predict the reaction enthalpies and free energies for the dehydration steps of MgBr₂·6H₂O. tue.nl

| Nucleus | Spectroscopic Parameter | Experimental Value | Theoretically Predicted Value | Computational Method | Reference |

|---|---|---|---|---|---|

| ¹H | Chemical Shift (δ) | +4.1 ppm | Correlates to σ = 27.3 ppm | GIPAW/DFT | semanticscholar.org |

| ²⁵Mg | Quadrupolar Coupling Constant (CQ) | -2.78 MHz (in MgBr₂) | Substantial disagreement with experiment | CASTEP | smolecule.compsu.edu |

Environmental Chemistry Research Perspectives on Magnesium Bromide Species

Biogeochemical Cycling and Environmental Fate of Bromine and Magnesium Species

The environmental fate of magnesium bromide is intrinsically linked to the independent biogeochemical cycles of magnesium and bromine. wikipedia.org When dissolved in water, the compound dissociates into magnesium (Mg²⁺) and bromide (Br⁻) ions, which then participate in their respective global cycles.

Bromine Cycle: Historically, bromide was considered a conservative element in marine systems. princeton.edu However, research has revealed a more complex biogeochemical cycle involving both inorganic and organic forms. princeton.edu Bromine compounds are known to cycle between the oceans, land, and atmosphere. researchgate.net In the marine environment, bromide is naturally present, with typical seawater concentrations ranging from 65 to 80 mg/L. researchgate.net While elemental bromine is highly reactive, the bromide anion is the common form in water. uga.edu Studies have shown that bromine can become associated with organic carbon in marine sediments, indicating a dynamic cycle between inorganic bromide and naturally produced organobromine compounds. princeton.edu This process involves biological production by marine organisms and subsequent transformation and burial in sediments, challenging the view of bromide as a simple, non-reactive ion. princeton.edu

Magnesium Cycle: Magnesium is a macronutrient essential for life, constituting 0.2 to 1% of dry organic weight in organisms. researchgate.net Its biogeochemical cycle is closely tied to geological processes, such as the weathering of rocks, and biological processes. usask.ca The development of magnesium isotope tracers (specifically δ²⁶Mg) has provided a powerful tool for investigating the movement of magnesium through ecosystems. usask.ca For instance, studies have used these isotopes to trace the fate of magnesium from dolomite (B100054) (a calcium-magnesium carbonate mineral) applied to forest catchments. researchgate.net These studies can distinguish between different sources of magnesium, such as atmospheric deposition, rock weathering, and agricultural liming, and track its uptake by vegetation and transport into streams. researchgate.net This isotopic approach helps to quantify Mg cycling and understand how inputs from sources like magnesium bromide might move through a terrestrial ecosystem. usask.caresearchgate.net

The ultimate fate of magnesium bromide in the environment is its dissolution and dispersion. The magnesium and bromide ions are incorporated into the vast reservoirs of these elements in the oceans, soils, and biota, where they participate in ongoing geological and biological cycles.

Analytical Methodologies for Environmental Monitoring of Magnesium Bromide

Environmental monitoring of magnesium bromide does not typically involve measuring the intact molecule but rather quantifying the concentration of its constituent ions, particularly the bromide anion (Br⁻), in environmental samples like water and soil. A variety of analytical techniques are employed for this purpose.

Ion Chromatography (IC) is a primary and well-established regulatory method for the analysis of inorganic anions, including bromide, in environmental water samples. epa.govunil.ch U.S. Environmental Protection Agency (EPA) Method 300.0, for example, details the determination of inorganic anions in water by ion chromatography. epa.gov This technique separates ions based on their affinity for an ion-exchange resin, followed by detection, typically using a conductivity detector. epa.gov It is valued for its ability to measure multiple anions in a single analysis. unil.ch

Other reported methods for bromide determination include:

Kinetic-spectrophotometry: This method offers high sensitivity and uses less expensive apparatus. One approach involves the catalytic effect of bromide on the oxidation of a dye like methylene (B1212753) blue, where the rate of color change is proportional to the bromide concentration. core.ac.uk

High-Performance Liquid Chromatography (HPLC): A versatile separation technique that can be adapted for ion analysis. core.ac.uk

Gas Chromatography (GC): Can be used for bromide analysis, though it may require derivatization steps. core.ac.uk

Capillary Electrophoresis: Separates ions based on their migration in an electric field within a narrow capillary tube. core.ac.uk

The table below summarizes key analytical methods for bromide determination in environmental samples.

| Analytical Technique | Principle | Common Matrix | Detection Limit Range | Key Advantages |

| Ion Chromatography (IC) | Separation on an ion-exchange column with conductivity detection. epa.govunil.ch | Water (drinking, wastewater) epa.gov | Low parts-per-billion (ppb) unil.ch | Simultaneous multi-anion analysis, regulatory acceptance. unil.ch |

| Kinetic-Spectrophotometry | Catalytic effect of bromide on a chemical reaction, measured by absorbance change over time. core.ac.uk | Seawater, surface water core.ac.uk | Micrograms per liter (µg/L) core.ac.uk | High sensitivity, simple instrumentation. core.ac.uk |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in a plasma source followed by mass-to-charge ratio separation. | Water, soil extracts | Sub-ppb to ppb | High sensitivity, multi-element capability. |

These methods are crucial for assessing water quality, tracking the intrusion of seawater into freshwater sources, and monitoring potential contamination from industrial or agricultural sources where bromide compounds might be released. researchgate.netcore.ac.uk

Interdisciplinary Studies in Aquatic and Terrestrial Environmental Systems

Understanding the full environmental impact of magnesium bromide requires interdisciplinary research that combines chemistry, geology, biology, and ecology. Such studies investigate how the addition of magnesium and bromide ions affects the complex interactions within ecosystems.

Aquatic Systems: In aquatic environments, research often focuses on the effects of increased salinity from sources like brine discharge, which contains elevated levels of ions including magnesium and bromide. nih.gov Interdisciplinary studies examine the impact of these discharges on marine life, such as seagrass meadows, which are vital for biodiversity and water quality. nih.gov The research combines chemical analysis of the water with ecological assessments of plant health and species diversity to provide an integrated view of the environmental harm. nih.gov Isotope hydrology, using tracers like stable isotopes of water, carbon, and nitrogen, is another powerful interdisciplinary tool used to trace the sources, pathways, and fate of nutrients and contaminants in river basins and groundwater systems. iaea.orgusgs.gov For example, the chemical composition of water, including major ions like Mg²⁺ and Cl⁻ (often used as a proxy for total halides), can be analyzed alongside hydrological data to determine the origin of solutes, such as water-rock interactions or anthropogenic inputs. mdpi.com

Terrestrial Systems: In terrestrial ecosystems, a key interdisciplinary approach involves using isotopic tracers to follow the fate of applied minerals. A study in the Vosges Mountains in France used magnesium isotopes (δ²⁶Mg) to track the movement of magnesium from dolomite (CaMg(CO₃)₂) applied to a forest to correct soil acidity. researchgate.net This research integrated soil science, plant physiology, and hydrology. It demonstrated that the isotopic signature of the applied magnesium could be detected in the soil, in the leaves of beech and fir trees, and in the stream water draining the catchment. researchgate.net This type of study provides a clear pathway for understanding how the magnesium component of magnesium bromide would be taken up by plants, retained in soils, and transported into aquatic systems. The findings indicate that such inputs can be rapidly transferred through the ecosystem. researchgate.net

The table below outlines research findings from interdisciplinary studies relevant to understanding the environmental fate of magnesium and bromide species.

| Ecosystem Type | Research Focus | Key Findings | Relevant Ions |

| Aquatic (Marine) | Impact of brine discharge on Posidonia oceanica (seagrass). nih.gov | Brine increases stress symptoms in adult plants, highlighting detrimental roles beyond just hypersalinity. nih.gov | Na⁺, Cl⁻, Mg²⁺, Br⁻ |

| Aquatic (River/Groundwater) | Assessment of water quality and hydrogeochemical processes. usgs.govmdpi.com | Water chemistry is controlled by factors like rock-water interactions, precipitation, and agricultural inputs. mdpi.com | Ca²⁺, Mg²⁺, HCO₃⁻, Cl⁻, NO₃⁻ |

| Terrestrial (Forest) | Tracing the fate of dolomite (CaMg(CO₃)₂) using Mg isotopes. researchgate.net | Applied Mg was taken up by trees and rapidly transferred to stream water, altering its isotopic composition. researchgate.net | Mg²⁺, Ca²⁺ |

These interdisciplinary approaches are essential for building a comprehensive picture of how chemical compounds like magnesium bromide interact with the environment, moving beyond simple toxicity tests to understand ecosystem-level responses.

Q & A

[Basic] What are the recommended methods for synthesizing and purifying magnesium bromide hexahydrate for laboratory use?

Answer:

Synthesis typically involves reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr) under controlled conditions. Purification is critical due to hygroscopicity; recrystallization from anhydrous ethanol or acetone is commonly used to minimize water absorption. Purity verification should include techniques like X-ray diffraction (XRD) for crystallinity, inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental analysis, and thermogravimetric analysis (TGA) to confirm hydration states . Commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar) often provide >98% purity grades, but lab-synthesized batches require rigorous validation .

[Basic] How can researchers characterize the hydration state and stability of magnesium bromide hexahydrate?

Answer:

Key methods include:

- TGA : To quantify water loss across temperature gradients (e.g., 172.4°C decomposition point ).

- Karl Fischer Titration : For precise measurement of residual water content.

- Dynamic Vapor Sorption (DVS) : To study hygroscopicity under varying relative humidity (RH) conditions.

- Powder XRD : To monitor structural changes during dehydration/rehydration cycles.

Controlled storage in desiccators with anhydrous calcium sulfate or silica gel is advised to prevent deliquescence .

[Advanced] How should researchers address contradictions in reported hygroscopic properties of MgBr₂·6H₂O across studies?

Answer:

Discrepancies often arise from differences in experimental conditions (e.g., RH levels, temperature) or sample handling. To resolve these:

Standardize RH calibration using reference salts (e.g., sodium bromide, ammonium sulfate) as in atmospheric studies .

Compare hydration kinetics under identical protocols.

Validate environmental chamber conditions with traceable sensors.

Replicate studies using both commercial and lab-synthesized batches to isolate purity effects .

[Advanced] What role does magnesium bromide hexahydrate play in atmospheric simulation experiments, and how is it methodologically integrated?

Answer:

MgBr₂·6H₂O is used in RH calibration for aerosol studies due to its predictable water adsorption isotherms. Example workflow:

Prepare saturated solutions to generate specific RH levels (e.g., 33% RH at 25°C).

Use in tandem with electrodynamic balances or hygroscopic tandem differential mobility analyzers (HTDMA) to simulate atmospheric particle behavior.

Cross-validate with magnesium nitrate or chloride hexahydrates to control for ionic strength effects .

[Basic] What safety protocols are essential when handling magnesium bromide hexahydrate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate HBr vapor exposure.

- Storage : Airtight containers in dry, cool environments; label with GHS hazard codes (e.g., H315, H319 for irritation ).

- Waste Disposal : Neutralize with calcium carbonate before aqueous disposal to prevent bromide ion release into ecosystems .

[Advanced] How can researchers optimize experimental designs to study ion transport mechanisms in MgBr₂·6H₂O-based electrolytes?

Answer:

Electrochemical Impedance Spectroscopy (EIS) : To measure ionic conductivity across temperature ranges (e.g., 25–100°C).

Raman Spectroscopy : To probe Br⁻ ion mobility and solvent interactions.

Molecular Dynamics Simulations : Model hydration shells and ion-pair formation.

Comparative Studies : Benchmark against anhydrous MgBr₂ or other hydrates (e.g., MgCl₂·6H₂O) to isolate hydration effects .

[Basic] What analytical techniques are most effective for quantifying impurities in magnesium bromide hexahydrate?

Answer:

- ICP-OES/MS : Detects trace metals (e.g., Ca²⁺, Fe³⁺).

- Ion Chromatography : Quantifies halide contaminants (e.g., Cl⁻, I⁻).

- Loss on Drying (LOD) : Measures excess free water.

- FTIR Spectroscopy : Identifies organic impurities (e.g., residual solvents) .

[Advanced] How do hydration/dehydration cycles of MgBr₂·6H₂O impact its reactivity in Grignard reagent synthesis?

Answer:

Partial dehydration (e.g., to MgBr₂·2H₂O) can alter Lewis acidity, affecting reaction kinetics. Methodological considerations:

Pre-dry samples under nitrogen flow at 100°C.

Monitor water content via TGA before use.

Compare yields with strictly anhydrous MgBr₂ to assess catalytic efficiency losses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.